Triisononyl orthoborate
Description
Triisononyl orthoborate is a trialkyl orthoborate compound characterized by three isononyl (C₉H₁₉) groups bonded to a central boron atom via oxygen bridges. This structure confers unique physicochemical properties, including high thermal stability, hydrophobicity, and utility as a lubricant additive or ionic liquid component. Orthoborates are known for forming boundary films that reduce wear and friction in mechanical systems, a property linked to the reactivity of the orthoborate anion under shear and thermal stress .
Properties
CAS No. |
82493-16-1 |
|---|---|
Molecular Formula |
C27H57BO3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tris(7-methyloctyl) borate |
InChI |
InChI=1S/C27H57BO3/c1-25(2)19-13-7-10-16-22-29-28(30-23-17-11-8-14-20-26(3)4)31-24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3 |
InChI Key |
RCUOYNGOZGBWAY-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCCCCC(C)C)(OCCCCCCC(C)C)OCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisononyl orthoborate can be synthesized through the reaction of boric acid with 7-methyloctanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary reaction pathway for triisononyl orthoborate, proceeding via nucleophilic attack of water on the electrophilic boron center. The reaction yields boric acid and isononanol:
Reaction :
Key Findings:
-
Rate Dependence : Hydrolysis rates are highly sensitive to alkyl group steric effects. Branched alkyl groups (e.g., isononyl) slow hydrolysis compared to linear analogs due to hindered access to the boron center .
-
Equilibrium Constants : For trialkyl borates, equilibrium constants () for hydrolysis range from to at 25°C, with bulkier substituents favoring the borate ester form .
-
Catalysis : Acidic or basic conditions accelerate hydrolysis. In alkaline media, hydroxide ions deprotonate water, enhancing nucleophilicity .
Table 1 : Hydrolysis kinetics of selected trialkyl borates
| Compound | Relative Hydrolysis Rate (25°C) | (25°C) |
|---|---|---|
| This compound | 0.15 (vs. triethyl borate = 1) | |
| Triethyl borate | 1.00 | |
| Tri-n-butyl borate | 0.75 |
Transesterification
This compound undergoes transesterification with alcohols, exchanging alkoxy groups. This reaction is critical in synthesizing mixed borate esters:
Reaction :
Key Findings:
-
Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., NaOCH₃) promote equilibrium shifts .
-
Steric Effects : Bulky isononyl groups reduce reaction rates. For example, transesterification with methanol proceeds 40% slower than with triethyl borate .
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes via β-hydride elimination, producing boron oxides and alkenes:
Reaction :
Key Findings:
-
Degradation Products : Thermogravimetric analysis (TGA) shows a 75% mass loss at 300°C, consistent with alkene elimination .
-
Stability : The compound exhibits moderate thermal stability, with onset decomposition at 220°C under nitrogen .
Table 2 : Thermal decomposition parameters
| Parameter | Value |
|---|---|
| Onset Decomposition (°C) | 220 |
| Maximum Rate (°C) | 285 |
| Residue at 600°C (%) | 18 (B₂O₃ dominant) |
Coordination Chemistry
The boron center in this compound can act as a Lewis acid, forming adducts with Lewis bases (e.g., amines, ethers):
Reaction :
Key Findings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Triisononyl Orthoborate and Analogues
Tribological Performance and Stability
- Triisononyl vs. Tributyl Orthoborate: Tributyl orthoborate exhibits faster tribochemical reactivity, forming boron oxide films that reduce wear . Supporting Data: In lubrication tests, tributyl-based blends showed rapid boron depletion (70–90% loss of soluble boron), while longer-chain analogues retained boron in boundary films .
- Triisononyl vs. Triphenyl Orthoborate: Triphenyl orthoborate’s aromatic structure enhances thermal stability but limits tribological efficacy due to reduced interfacial reactivity. Its solvent-incorporation behavior (e.g., with alcohols or ethers ) contrasts with triisononyl’s hydrophobicity, which may restrict compatibility with polar base oils.
- Triisononyl vs. B-TEGME: B-TEGME’s ethoxy groups improve solubility in polar media and reduce bioaccumulation risks (logP < 1) , whereas triisononyl’s alkyl chains favor nonpolar environments. B-TEGME’s chemical stability under oxidative stress is superior, but its friction-reduction performance is niche compared to triisononyl’s broader mechanical applications .
Chemical Reactivity and Degradation Pathways
- This compound: Steric hindrance from isononyl groups slows hydrolysis and oxidation, preserving the orthoborate anion’s integrity. However, under extreme shear, boron may still oxidize to form protective oxides, albeit at a slower rate than tributyl derivatives .
- Tributyl Orthoborate :
Undergoes a two-step degradation: (1) butyl group elimination and (2) boron oxidation to B₂O₃, which forms antiwear films . This process is efficient but leads to rapid boron depletion in oil blends .
Environmental and Industrial Considerations
- Biodegradability: Triisononyl’s long alkyl chains may hinder biodegradation compared to B-TEGME, which has ether linkages that enhance microbial breakdown .
- Synthetic Challenges: Triarylboranes (e.g., triphenyl) require complex synthesis (e.g., Grignard reactions), whereas trialkylboranes like triisononyl are more straightforward to produce but may require purification to remove borane hydrolysis byproducts .
Research Findings and Gaps
- Key Studies: Orthoborate anion architecture significantly impacts lubrication chemistry, with larger substituents (e.g., isononyl) improving film persistence but delaying reactivity . Boron depletion in shorter-chain orthoborates correlates with accelerated wear, highlighting the need for balanced alkyl chain lengths .
- Unresolved Questions: Direct comparisons of this compound with triethyl or trihexyl analogues are absent in the provided evidence. Long-term environmental impacts of this compound remain unstudied, unlike B-TEGME’s well-characterized profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
